![molecular formula C11H9N B14683562 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 30494-27-0](/img/structure/B14683562.png)
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbicyclo[110]butane-1-carbonitrile is a highly strained bicyclic compound characterized by its unique structure, which includes a phenyl group and a nitrile group attached to a bicyclo[110]butane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[110]butane-1-carbonitrile typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be further functionalized to introduce the phenyl and nitrile groups.
Industrial Production Methods
Industrial production methods for 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile are not well-documented, likely due to the specialized nature of the compound and its applications primarily in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the nitrile group to other functional groups such as amines.
Substitution: The strained bicyclic core makes the compound reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: For substitution reactions, various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile involves its highly strained bicyclic structure, which makes it reactive towards various chemical transformations. The compound can participate in strain-release reactions, where the release of ring strain drives the formation of more stable products. This reactivity can be harnessed in bioconjugation processes and the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl and nitrile groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure.
Uniqueness
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the highly strained bicyclo[1.1.0]butane core.
Propriétés
Numéro CAS |
30494-27-0 |
|---|---|
Formule moléculaire |
C11H9N |
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
3-phenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C11H9N/c12-8-10-6-11(10,7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 |
Clé InChI |
MSSORKFPIJULSK-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C1(C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


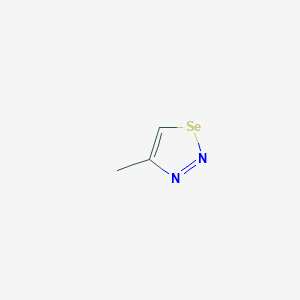
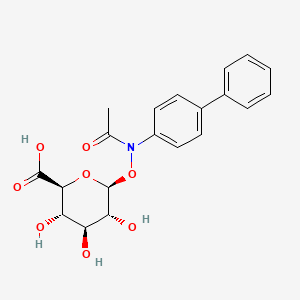
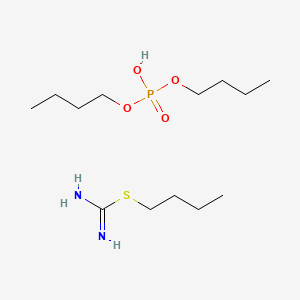

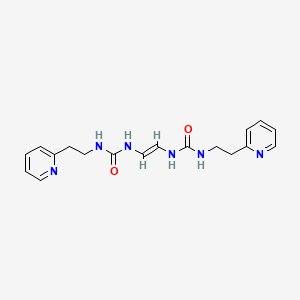
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
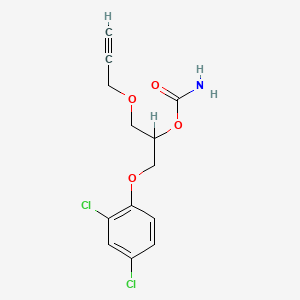
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
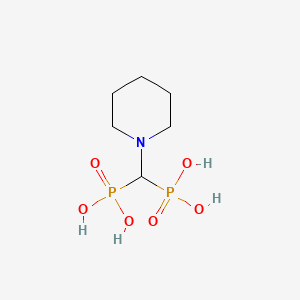
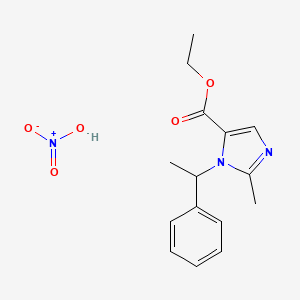


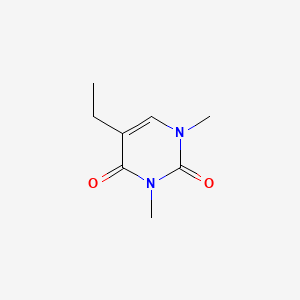
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
